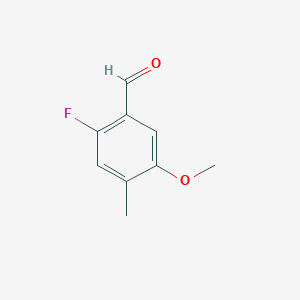
2-Fluoro-5-methoxy-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Applications De Recherche Scientifique
2-Fluoro-5-methoxy-4-methylbenzaldehyde is used in scientific research for its role as an intermediate in the synthesis of more complex molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other aromatic derivatives.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of agrochemicals and dyestuffs
Safety and Hazards
The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methoxy-4-methylbenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthetic route involves the following steps:
Nitration: 2-amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.
Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.
Diazotization and Fluorination: The amino group is diazotized and subsequently replaced with a fluorine atom to form 2-fluoro-5-methoxytoluene.
Formylation: Finally, the methyl group is oxidized to an aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the same basic steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: 2-Fluoro-5-methoxy-4-methylbenzoic acid.
Reduction: 2-Fluoro-5-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-methoxy-4-methylbenzaldehyde depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Lacks the methyl group at the 4-position.
2-Fluoro-4-methoxy-5-methylbenzaldehyde: Similar structure but with different positioning of the methoxy and methyl groups.
2-Fluoro-5-methylbenzaldehyde: Lacks the methoxy group at the 5-position
Uniqueness
The presence of both the methoxy and methyl groups, along with the fluorine atom, provides distinct electronic and steric properties that can be leveraged in various synthetic and research applications .
Propriétés
IUPAC Name |
2-fluoro-5-methoxy-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVFMGRDQFDCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
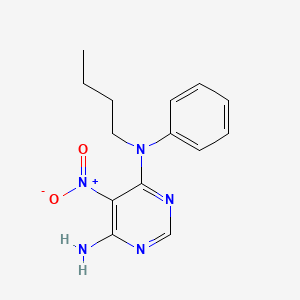
![3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2930004.png)
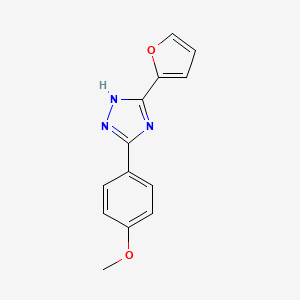
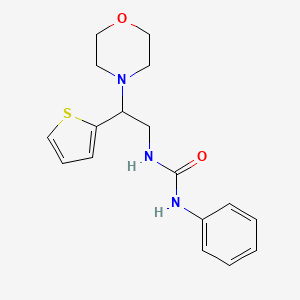
![3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930007.png)
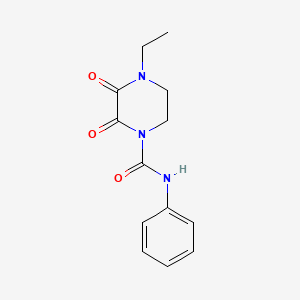
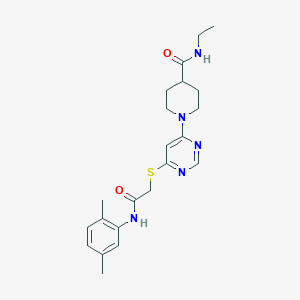
![Benzo[c][1,2,5]thiadiazol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2930013.png)
![7-chloro-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2930014.png)
![N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
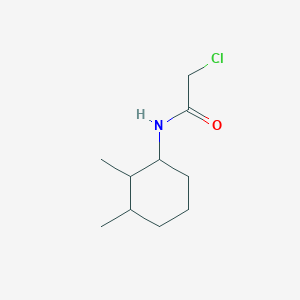
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2930023.png)
![{8-Oxabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B2930024.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide](/img/structure/B2930025.png)
